6-(2-Bromoethyl)-7-methyl-3,5-dihydro-2H-thiazolo[3,2-A]pyrimidine
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Overview
Description
6-(2-Bromoethyl)-7-methyl-3,5-dihydro-2H-thiazolo[3,2-A]pyrimidine is a heterocyclic compound that features a thiazolo[3,2-A]pyrimidine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a bromoethyl group and a methyl group on the thiazolo[3,2-A]pyrimidine ring system imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromoethyl)-7-methyl-3,5-dihydro-2H-thiazolo[3,2-A]pyrimidine typically involves the reaction of 2-aminothiazole with an appropriate bromoalkylating agent under controlled conditions. One common method involves the use of 2-bromoethylamine hydrobromide as the bromoalkylating agent. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-Bromoethyl)-7-methyl-3,5-dihydro-2H-thiazolo[3,2-A]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the thiazolo[3,2-A]pyrimidine ring can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in solvents like DMF or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiazolo[3,2-A]pyrimidines with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro or tetrahydro derivatives of thiazolo[3,2-A]pyrimidine.
Scientific Research Applications
6-(2-Bromoethyl)-7-methyl-3,5-dihydro-2H-thiazolo[3,2-A]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(2-Bromoethyl)-7-methyl-3,5-dihydro-2H-thiazolo[3,2-A]pyrimidine involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The thiazolo[3,2-A]pyrimidine core can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
6-(2-Bromoethyl)-3,5-dihydro-2H-thiazolo[3,2-A]pyrimidine: Lacks the methyl group at the 7-position.
7-Methyl-3,5-dihydro-2H-thiazolo[3,2-A]pyrimidine: Lacks the bromoethyl group.
6-(2-Chloroethyl)-7-methyl-3,5-dihydro-2H-thiazolo[3,2-A]pyrimidine: Contains a chloroethyl group instead of a bromoethyl group.
Uniqueness
The presence of both the bromoethyl and methyl groups in 6-(2-Bromoethyl)-7-methyl-3,5-dihydro-2H-thiazolo[3,2-A]pyrimidine imparts unique chemical reactivity and biological activity. The bromoethyl group enhances its potential for nucleophilic substitution reactions, while the methyl group can influence its electronic properties and steric interactions.
Properties
CAS No. |
142850-98-4 |
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Molecular Formula |
C9H13BrN2S |
Molecular Weight |
261.18 g/mol |
IUPAC Name |
6-(2-bromoethyl)-7-methyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine |
InChI |
InChI=1S/C9H13BrN2S/c1-7-8(2-3-10)6-12-4-5-13-9(12)11-7/h2-6H2,1H3 |
InChI Key |
YXMDSGMKLLNUHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CN2CCSC2=N1)CCBr |
Origin of Product |
United States |
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